Erythromycin C-13 is synthesized from erythromycin through various chemical processes that incorporate carbon-13 isotopes into the molecular structure. The original erythromycin is obtained from fermentation processes involving specific strains of bacteria, which produce the antibiotic naturally. The isotopic labeling can be achieved through biosynthetic pathways or chemical modifications that selectively introduce carbon-13 into the compound.
Erythromycin C-13 falls under the classification of macrolide antibiotics, which are characterized by their large lactone ring structure. It is categorized specifically as a 13C-labeled derivative of erythromycin, making it a valuable tool in pharmacological and toxicological research.
The synthesis of erythromycin C-13 can be accomplished through several methods, including:
One common method involves high-performance liquid chromatography (HPLC) followed by cation exchange chromatography to purify erythromycin C-13 from other derivatives. The chromatographic conditions typically include:
This method ensures high purity and yield of erythromycin C-13, suitable for analytical applications .
Erythromycin C-13 retains the core structure of erythromycin but includes carbon-13 isotopes at specific positions. The general formula for erythromycin is , and for its carbon-13 labeled variant, it can be represented as .
Erythromycin C-13 participates in various chemical reactions typical for macrolides, including:
The reactions are often monitored using HPLC coupled with mass spectrometry to determine the fate of the compound in biological systems and to quantify metabolites formed during these processes .
Erythromycin C-13 functions similarly to other macrolides by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. The presence of carbon-13 aids in tracing the compound's distribution and metabolism within biological systems.
Studies have shown that erythromycin and its derivatives exhibit bacteriostatic activity against a wide range of Gram-positive bacteria and some Gram-negative organisms by interfering with peptide chain elongation during translation .
Erythromycin C-13 appears as a white to off-white powder with a melting point ranging from 130°C to 140°C. It is soluble in methanol and slightly soluble in water.
The compound exhibits stability under acidic conditions but can degrade in alkaline environments. Its pH-dependent solubility affects its bioavailability and therapeutic efficacy.
Thermal analysis techniques such as thermogravimetric analysis have been employed to study the stability profile of erythromycin C-13 under various conditions, providing insights into its shelf life and storage requirements .
Erythromycin C-13 is primarily utilized in:
Saccharopolyspora erythraea harbors a ~55 kb erythromycin biosynthetic gene cluster (ery cluster) encoding three large polyketide synthase (PKS) proteins (EryAI, EryAII, EryAIII) and numerous tailoring enzymes. This cluster orchestrates the formation of 6-deoxyerythronolide B (6-dEB), the macrocyclic precursor to erythromycins. The PKS machinery utilizes one propionyl-CoA starter unit and six (2S)-methylmalonyl-CoA extender units in a modular, assembly-line fashion. Post-PKS modifications include hydroxylations (C-6 by EryF, C-12 by EryK), glycosylations (L-mycarose by EryBV, D-desosamine by EryCIII), and methylation (3′-OH of mycarose by EryG) to yield erythromycin A [1] [6] [10].
Genomic analyses of high-yielding industrial strains (e.g., strain E3) reveal significant upregulation of ery cluster genes and feeder pathways compared to wild-type Saccharopolyspora erythraea NRRL23338. Key metabolic enhancements include:
Table 1: Key Enzymes in Erythromycin Biosynthesis Relevant to C-13 Engineering
Gene | Protein Function | Role in C-13 Modification |
---|---|---|
eryAI | DEBS Module 1 (Loading + Extensions 1-2) | Incorporates starter unit (defines C-13) |
eryAIII | DEBS Module 6 (Final extension + cyclization) | Releases 6-dEB aglycone |
eryK | Cytochrome P450 hydroxylase (C-12) | Modifies C-12 near C-13 side chain |
eryF | Cytochrome P450 hydroxylase (C-6) | Alters macrolide conformation near C-13 |
Precursor-directed biosynthesis exploits the substrate flexibility of DEBS Module 1 to incorporate synthetic diketide analogs bearing structural variations at C-13. Engineered Saccharopolyspora erythraea strains (e.g., A346) with attenuated native propionyl-CoA utilization are fed synthetic N-acetylcysteamine (SNAC) diketides. These mimics replace the natural (2S,3R)-2-methyl-3-hydroxypentanoyl-ACP intermediate, enabling incorporation of non-natural side chains into 6-dEB derivatives [5] [7].
Notable findings include:
Table 2: Bioactivity of C-13 Erythromycin Analogs from Precursor Feeding
Precursor SNAC Diketide | C-13 Substituent | Relative Bioactivity* | Key Observation |
---|---|---|---|
2a (natural) | Ethyl | 1.0 | Baseline activity |
2i | 5-Hexynyl (propargyl) | 1.05 | Optimal length/unsaturation |
2j | 4-Pentenyl (alkenyl) | 0.3 | Reduced activity vs. alkyne |
2n | Butyl | 0.2 | Inadequate chain length |
2d | Benzyl | 0.0 | Steric clash in binding pocket |
*Normalized to erythromycin D bioactivity in B. subtilis inhibition assays [5].
1.3. Escherichia coli as a Heterologous Host for C-13 Analog Production
Escherichia coli enables rapid, scalable production of C-13 analogs via reconstitution of the erythromycin pathway. This requires coordinated expression of:
Critical engineering milestones:
Table 3: Host Engineering for C-13 Analog Production in Escherichia coli
Component | Genes/Plasmids | Function | Titer Impact |
---|---|---|---|
DEBS expression | pBP130 (DEBS2+3), pBP175#8 (DEBS module 2) | 6-dEB aglycone synthesis | Baseline production |
Glycosylation | pHL74 (desosamine), pHL80* (mycarose) | Sugar attachment to C-3/C-5 | Enables bioactive macrolides |
Precursor supply | prpE (propionate → propionyl-CoA) | Starter unit for C-13 position | 1.5–2.0× increase |
Chaperones | pGro7 (GroEL/ES) | DEBS folding and stability | 3.0× increase |
Evolved host | HYL3 (mutant of BAP1) | Enhanced polyketide flux | 3.5× increase vs. parent |
High-throughput bioassays enable rapid screening of C-13 analog libraries. Key methodologies include:
Advantages of these systems:
Notable SAR insights from bioassays:
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